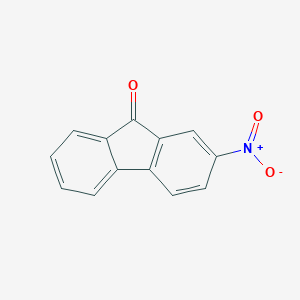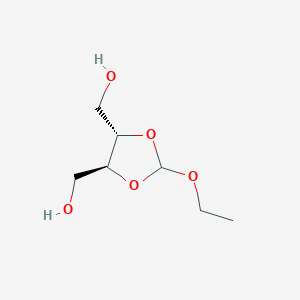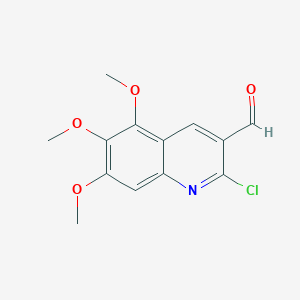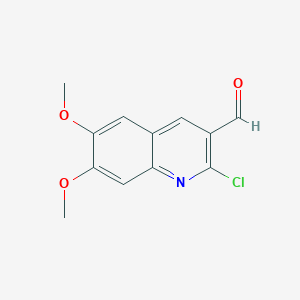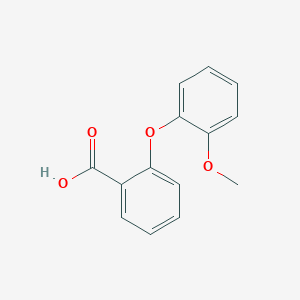![molecular formula C26H26BrN3O4 B187360 N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide CAS No. 345244-53-3](/img/structure/B187360.png)
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide is a synthetic compound that has been developed for scientific research purposes. The compound is also known as BRD0705 and is used as a chemical probe to study the role of bromodomain-containing proteins in cellular processes.
Mechanism of Action
BRD0705 binds specifically to the bromodomain of the protein BRD4, which is involved in the regulation of gene expression. By binding to BRD4, BRD0705 can inhibit its activity and thus affect the expression of genes that are regulated by this protein.
Biochemical and Physiological Effects
BRD0705 has been shown to have a number of biochemical and physiological effects in cellular and animal models. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using BRD0705 as a chemical probe is its high specificity for the bromodomain of BRD4, which allows for selective inhibition of this protein. However, one limitation is that the compound may not be effective in all cell types or animal models, and further studies are needed to determine its efficacy in different contexts.
Future Directions
There are several future directions for research on BRD0705 and its role in cellular processes. These include:
1. Further studies to determine the efficacy of BRD0705 in different cell types and animal models.
2. Investigation of the role of other bromodomain-containing proteins in cellular processes, and the development of chemical probes to study these proteins.
3. Development of new compounds that can selectively target different bromodomains and other protein domains involved in gene regulation.
4. Investigation of the potential therapeutic applications of BRD0705 and other bromodomain inhibitors in the treatment of cancer and other diseases.
In conclusion, BRD0705 is a synthetic compound that has been developed for scientific research purposes, specifically to study the role of bromodomain-containing proteins in cellular processes. The compound has a high specificity for the bromodomain of BRD4, and has been shown to have a number of biochemical and physiological effects in cellular and animal models. Further studies are needed to determine its efficacy in different contexts, and to investigate its potential therapeutic applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of BRD0705 involves several steps, including the reaction of 2-bromoaniline with 3-methyl-2-oxobutanoic acid to form N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]aniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide.
Scientific Research Applications
BRD0705 is primarily used as a chemical probe to study the role of bromodomain-containing proteins in cellular processes. Bromodomains are protein domains that bind to acetylated lysine residues on histones and other proteins, and are involved in the regulation of gene expression.
properties
CAS RN |
345244-53-3 |
|---|---|
Molecular Formula |
C26H26BrN3O4 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H26BrN3O4/c1-16(2)23(26(33)29-22-11-7-5-9-20(22)27)30-25(32)19-8-4-6-10-21(19)28-24(31)17-12-14-18(34-3)15-13-17/h4-16,23H,1-3H3,(H,28,31)(H,29,33)(H,30,32) |
InChI Key |
UFRZXQXGAFJQCB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





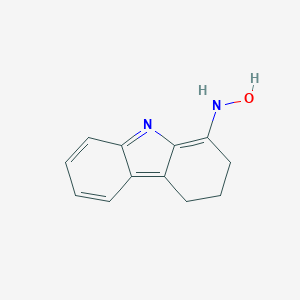
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
